

role of Na₂O in sodium-ion battery cathode materials.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium monoxide

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An overview of the role of Sodium Oxide (Na₂O) in the advancement of sodium-ion battery (SIB) cathode materials, designed for researchers and professionals in the field of battery technology and drug development.

Introduction

Sodium-ion batteries (SIBs) are emerging as a compelling alternative to lithium-ion batteries (LIBs), primarily due to the natural abundance and low cost of sodium. The overall performance of a SIB is heavily dependent on the cathode material, which governs key metrics such as energy density, cycle life, and rate capability. However, a significant challenge in the practical application of SIBs is the irreversible loss of sodium ions during the formation of the solid electrolyte interphase (SEI) on the anode in the first charging cycle. This loss diminishes the battery's overall energy density and cycling stability. Researchers are exploring various strategies to mitigate these issues, and the use of sodium oxide (Na₂O) in different capacities—as a sacrificial presodiation agent and as a key synthesis component—has shown considerable promise.

This document provides detailed application notes and protocols on the dual roles of Na₂O in SIB cathode materials.

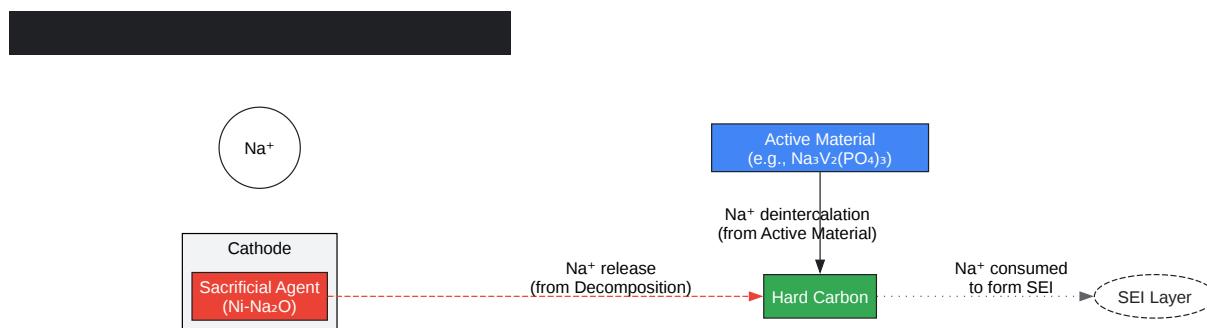
Application Note 1: Na₂O as a Sacrificial Agent for Cathode Presodiation

1.1 Principle and Application

One of the most effective strategies to compensate for the initial irreversible sodium loss is to introduce a "sacrificial" sodium source into the cathode. This material electrochemically decomposes during the first charge, releasing extra Na^+ ions into the system. These ions can then participate in the formation of the anode SEI without depleting the sodium supply from the primary active material.

Pure Na_2O has a high theoretical capacity but decomposes at a very high potential (above 4.5 V vs. Na/Na^+), which is outside the stable operating window of most electrolytes. However, recent research has shown that by creating defects and doping the Na_2O structure, its decomposition potential can be lowered significantly. For instance, implanting Ni atoms into the Na_2O framework creates a $(\text{Na}_{0.89}\text{Ni}_{0.05}\square_{0.06})_2\text{O}$ ($\text{Ni}-\text{Na}_2\text{O}$) agent that activates the anionic redox activity of oxygen, reducing the decomposition overpotential to a practical 2.8 V.[1] This allows it to deliver a high presodiation capacity of 710 mAh/g, significantly boosting the energy density of full cells.[1][2]

1.2 Visualization of Presodiation Mechanism



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Caption: Presodiation mechanism using a Na₂O-based sacrificial agent.

1.3 Data Presentation: Electrochemical Performance

The inclusion of a Ni-Na₂O presodiation agent has a marked effect on the performance of sodium-ion full cells. The table below summarizes the improvements observed when pairing the agent with different cathode materials.

Cathode Material	Cell Configuration	Presodiation Agent	Initial Coulombic Efficiency (%)	Energy Density Improvement (%)	Reference
Na ₃ V ₂ (PO ₄) ₃	Full Cell vs. Hard Carbon	20 wt% Ni-Na ₂ O	>99%	23.9%	[1]
Na _{2/3} Ni _{2/3} Mn _{1/3} O ₂	Full Cell vs. Hard Carbon	20 wt% Ni-Na ₂ O	>99%	19.3%	[1]
Pristine Cathode	Full Cell vs. Hard Carbon	None	~75-85%	N/A	[1]

1.4 Experimental Protocols

Protocol 1: Synthesis of (Na_{0.89}Ni_{0.05}O_{0.06})₂O (Ni-Na₂O) Presodiation Agent[1]

- Precursor Mixing: Stoichiometric amounts of commercially available Na₂O and NiO powders are mixed thoroughly.
- High-Energy Ball Milling: The powder mixture is placed into a planetary ball mill jar. The milling is performed under an argon atmosphere to prevent oxidation and moisture contamination.
- Milling Parameters:
 - Ball-to-powder ratio: 20:1 by weight.
 - Rotation speed: 400-600 rpm.

- Duration: 10-20 hours.
- Product Handling: After milling, the resulting fine powder is handled strictly inside an argon-filled glovebox to maintain its chemical integrity.

Protocol 2: Cathode Slurry Preparation and Electrode Fabrication

- Mixing: The active cathode material (e.g., $\text{Na}_3\text{V}_2(\text{PO}_4)_3$), the synthesized Ni- Na_2O agent, conductive carbon (e.g., Super P), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a weight ratio of (e.g., 70:10:10:10).
- Slurry Formation: N-methyl-2-pyrrolidone (NMP) is added as a solvent, and the mixture is stirred until a homogeneous slurry is formed.
- Coating: The slurry is uniformly cast onto an aluminum foil current collector using a doctor blade.
- Drying: The coated foil is dried in a vacuum oven at 80-120°C for 12 hours to remove the solvent.
- Electrode Punching: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the dried sheet and stored in a glovebox.

Application Note 2: Na_2O as a Synthesis Precursor for Vanadium-Based Cathodes

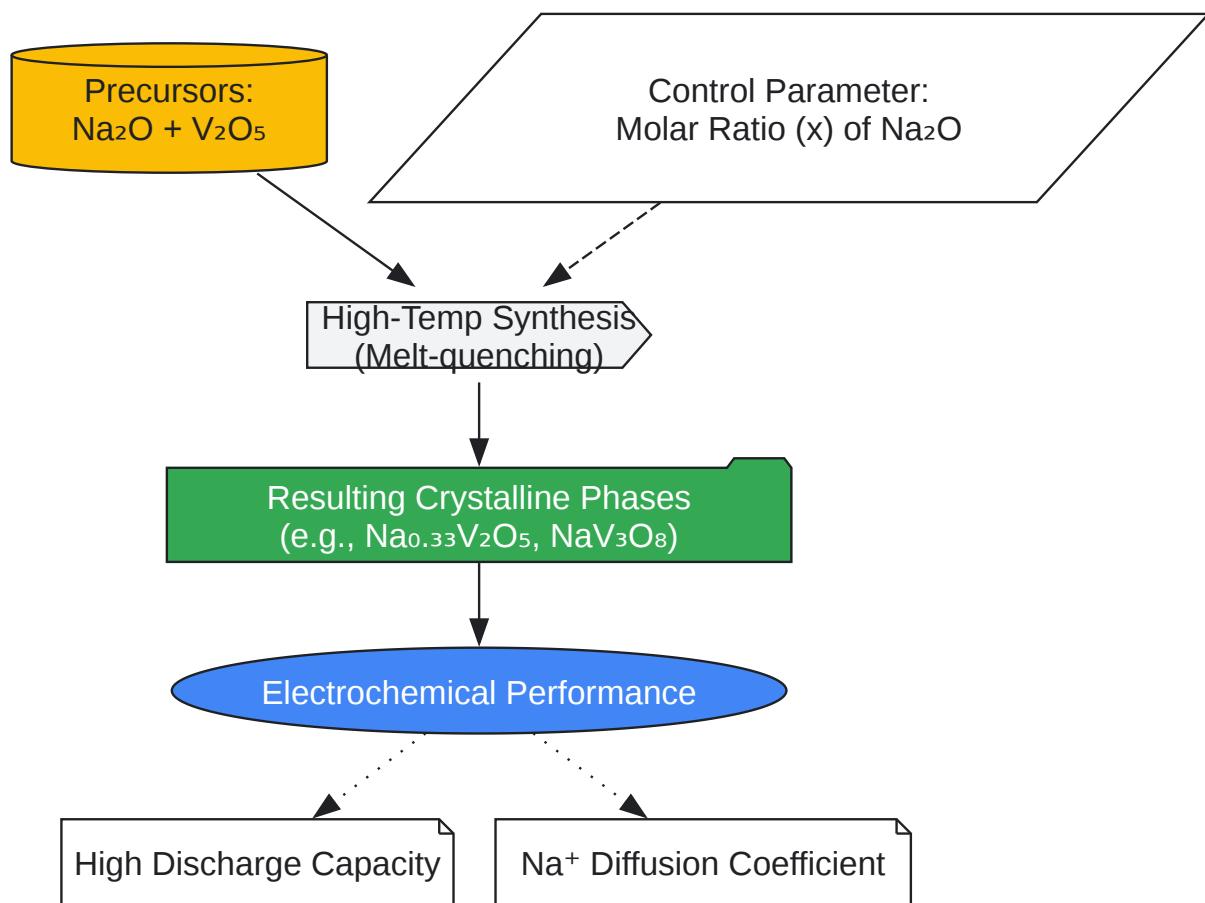
2.1 Principle and Application

Sodium oxide is a fundamental precursor in the solid-state synthesis of various cathode materials. In particular, its reaction with vanadium pentoxide (V_2O_5) allows for the creation of sodium vanadium oxide compounds, often referred to as sodium vanadium bronzes. The molar ratio of Na_2O to V_2O_5 in the initial mixture dictates the final crystalline phase and, consequently, the material's electrochemical properties.

A study on the $x\text{Na}_2\text{O} \cdot (100 - x)\text{V}_2\text{O}_5$ system revealed that varying the molar percentage 'x' of Na_2O leads to the formation of different phases, such as $\text{Na}_{0.33}\text{V}_2\text{O}_5$ and NaV_3O_8 .^[3] These phases have distinct structures that influence sodium ion diffusion pathways and storage

capacities. Optimizing the Na_2O content is crucial for achieving high discharge capacity and stable cycling.[3]

2.2 Visualization of Synthesis-Property Relationship



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Caption: Synthesis workflow for $\text{Na}_2\text{O}-\text{V}_2\text{O}_5$ cathode materials.

2.3 Data Presentation: Effect of Na_2O Content

The molar content of Na_2O directly impacts the structural and electrochemical properties of the resulting sodium vanadium oxide cathode. The table below presents data from a study on $x\text{Na}_2\text{O}\cdot(100 - x)\text{V}_2\text{O}_5$ ceramic composites.

Na ₂ O Content (x mol%)	Key Crystalline Phases	Initial			Reference
		Discharge Capacity (mAh g ⁻¹) at 50 mA	Na ⁺ Diffusion Coefficient (D _{Na⁺}) (cm ² s ⁻¹)	g ⁻¹	
5	V ₂ O ₅ , NaV ₆ O ₁₅	~150	8.28 × 10 ⁻¹¹		[3]
15	Na _{0.33} V ₂ O ₅ , NaV ₃ O ₈	203	4.15 × 10 ⁻¹¹		[3]
25	NaV ₃ O ₈ , NaV ₂ O ₅	~120	2.01 × 10 ⁻¹¹		[3]
35	NaV ₂ O ₅	~80	1.55 × 10 ⁻¹²		[3]
45	NaV ₂ O ₅	~60	1.23 × 10 ⁻¹²		[3]

Note: The 15 mol% Na₂O sample (15NV) exhibited the highest discharge capacity due to the optimal formation of Na_{0.33}V₂O₅ and NaV₃O₈ phases.[\[3\]](#)

2.4 Experimental Protocols

Protocol 3: Synthesis of xNa₂O·(100 – x)V₂O₅ Cathodes by Melt-Quenching[\[3\]](#)

- Precursor Preparation: High-purity Na₂CO₃ (as a source for Na₂O upon decomposition) and V₂O₅ powders are weighed and mixed in the desired molar ratios (e.g., for x = 5, 15, 25, 35, 45).
- Melting: The mixture is placed in an alumina crucible and heated in an electric furnace to 1200°C. The temperature is held for 1 hour to ensure a complete melt and reaction.
- Controlled Cooling: The furnace is then cooled down to room temperature at a controlled rate of 10°C min⁻¹.
- Grinding: The resulting ceramic composite is ground into a fine powder using an agate mortar and pestle for subsequent characterization and electrode fabrication.

Protocol 4: Structural and Electrochemical Characterization

- X-ray Diffraction (XRD): To identify the crystalline phases formed in the synthesized powders. Data is typically collected using a diffractometer with Cu K α radiation.[3][4]
- Cyclic Voltammetry (CV): Performed in a three-electrode or two-electrode (coin cell) setup to identify the redox potentials corresponding to Na⁺ insertion/extraction into the different phases. A typical scan rate is 0.1-1.0 mV/s.[3]
- Electrochemical Impedance Spectroscopy (EIS): Used to study the charge transfer resistance and calculate the sodium ion diffusion coefficient. The measurement is typically performed over a frequency range of 100 kHz to 0.01 Hz.[3][4]
- Galvanostatic Cycling: To measure the specific capacity, cycling stability, and rate capability of the material. This is done by charging and discharging the cell at constant currents (e.g., C/20 to 5C) within a specific voltage window (e.g., 0.8 V to 3.6 V).[3]

Conclusion

Sodium oxide (Na₂O) plays a multifaceted and critical role in advancing sodium-ion battery technology. As a sacrificial additive, it can be engineered to provide a crucial source of extra sodium, effectively compensating for initial irreversible capacity loss and thereby enhancing the energy density of full cells. As a synthesis precursor, its concentration is a key control parameter for creating cathode materials with tailored crystal structures and optimized electrochemical performance, particularly in vanadium-based systems. The protocols and data presented here provide a framework for researchers to explore and harness the potential of Na₂O in the development of next-generation, high-performance sodium-ion batteries.

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